![molecular formula C20H21Cl2NO4S B12583406 Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- CAS No. 644980-58-5](/img/structure/B12583406.png)
Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. This specific compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with cyclohexylamine to form the intermediate N-(3,5-dichlorobenzoyl)cyclohexylamine. This intermediate is then reacted with methoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of diseases such as glaucoma, epilepsy, and certain cancers.
Antimicrobial Agents: The compound has shown promise as an antimicrobial agent, particularly against bacteria that express carbonic anhydrase enzymes.
Biological Research: It is used in studies to understand enzyme inhibition and the role of carbonic anhydrase in various physiological processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes that require specific enzyme inhibition properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the physiological processes that depend on carbonic anhydrase activity, leading to therapeutic effects in conditions such as glaucoma and cancer .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Other benzenesulfonamide derivatives include compounds like acetazolamide and methazolamide, which are also carbonic anhydrase inhibitors.
Dichlorobenzoyl Compounds: Compounds such as 3,5-dichlorobenzamide and 3,5-dichlorobenzoic acid share structural similarities with the dichlorobenzoyl moiety.
Uniqueness
Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- is unique due to its specific combination of the benzenesulfonamide and dichlorobenzoyl groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase enzymes makes it a valuable compound for therapeutic research .
Properties
CAS No. |
644980-58-5 |
|---|---|
Molecular Formula |
C20H21Cl2NO4S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-27-17-6-5-7-18(13-17)28(25,26)23-20(8-3-2-4-9-20)19(24)14-10-15(21)12-16(22)11-14/h5-7,10-13,23H,2-4,8-9H2,1H3 |
InChI Key |
PWZMFUUTDQUMDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


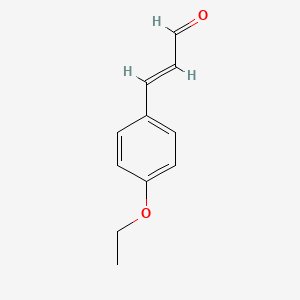
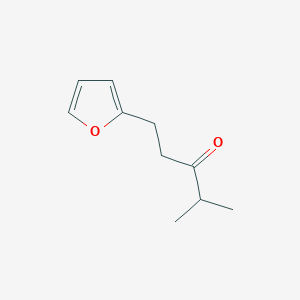
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)

![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
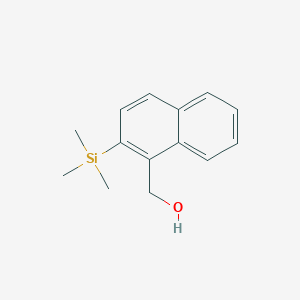
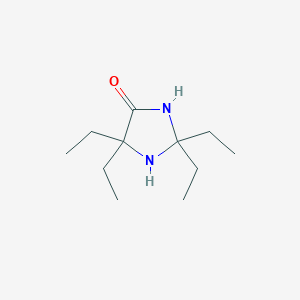
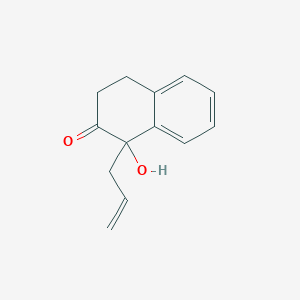
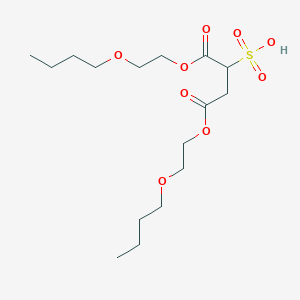
![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)
